Tetraethylammonium formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraethylammonium formate is a quaternary ammonium cation with the chemical formula [Et4N]+. It consists of four ethyl groups (denoted as Et) attached to a central nitrogen atom. This compound serves as a counterion in research laboratories, particularly for preparing lipophilic salts of inorganic anions .
Synthesis Analysis
The halide salt of tetraethylammonium can be synthesized by reacting triethylamine with an ethyl halide . For instance, tetraethylammonium iodide (where X = I) can be prepared using this method. Additionally, most tetraethylammonium salts are synthesized through salt metathesis reactions , where they react with other salts to form the desired compound. For example, tetraethylammonium perchlorate, a supporting electrolyte for polarographic studies in non-aqueous solvents, is obtained by mixing tetraethylammonium bromide and sodium perchlorate in water .
Molecular Structure Analysis
The tetraethylammonium ion ([Et4N]+) features four ethyl groups surrounding a central nitrogen atom. Its effective radius is approximately 0.45 nm , comparable in size to the hydrated K+ ion .
Chemical Reactions Analysis
Tetraethylammonium salts exhibit phase-transfer behavior, making them useful in processes like phase-transfer catalysis . Despite the small size of the ethyl groups, these salts facilitate efficient ion transfer between aqueous and organic phases. Notably, tetraethylammonium salts, such as tetraethylammonium tetrafluoroborate and tetraethylammonium methylsulfonate, find applications in supercapacitors as organic electrolytes. Additionally, TEA halide and its hydroxide play a role in the synthesis of high-silica zeolites, especially zeolite beta .
Properties
CAS No. |
38410-12-7 |
---|---|
Molecular Formula |
C9H21NO2 |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
tetraethylazanium;formate |
InChI |
InChI=1S/C8H20N.CH2O2/c1-5-9(6-2,7-3)8-4;2-1-3/h5-8H2,1-4H3;1H,(H,2,3)/q+1;/p-1 |
InChI Key |
DDDVBYGLVAHHCD-UHFFFAOYSA-M |
SMILES |
CC[N+](CC)(CC)CC.C(=O)[O-] |
Canonical SMILES |
CC[N+](CC)(CC)CC.C(=O)[O-] |
38410-12-7 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.